molecular formula C9H8ClFN2O4 B12965118 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide

2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B12965118
M. Wt: 262.62 g/mol
InChI Key: WFKMLHMCUACHNX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, methoxy, methyl, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amide formation. One common synthetic route may involve the nitration of a suitable benzene derivative, followed by halogenation and subsequent substitution reactions to introduce the chloro and fluoro groups. The final step often involves the formation of the amide bond through a reaction with methoxy and methylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy and methyl groups can influence the compound’s solubility and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitro and methoxy functionalities, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClFN2O4

Molecular Weight

262.62 g/mol

IUPAC Name

2-chloro-4-fluoro-N-methoxy-N-methyl-5-nitrobenzamide

InChI

InChI=1S/C9H8ClFN2O4/c1-12(17-2)9(14)5-3-8(13(15)16)7(11)4-6(5)10/h3-4H,1-2H3

InChI Key

WFKMLHMCUACHNX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-])OC

Origin of Product

United States

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